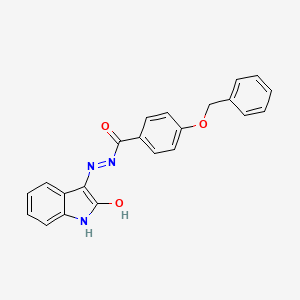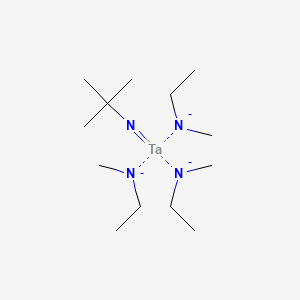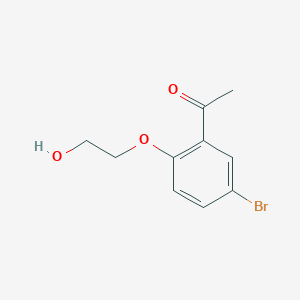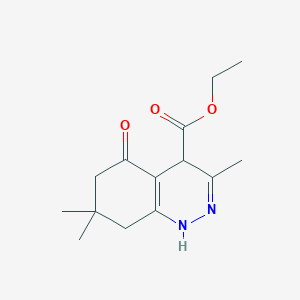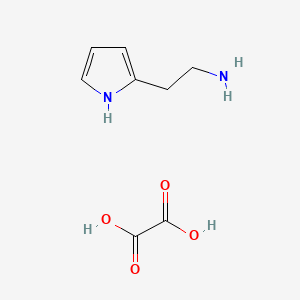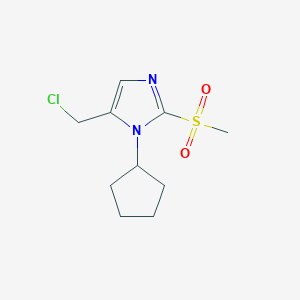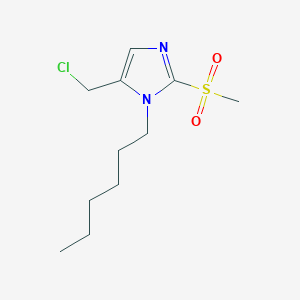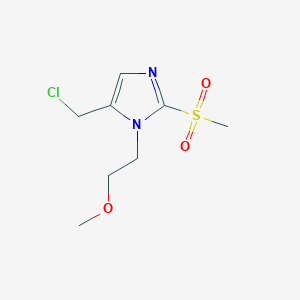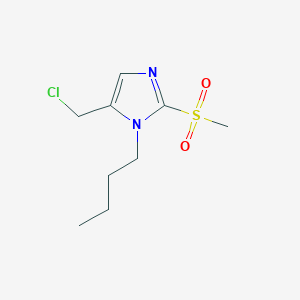![molecular formula C11H19ClN2O3S B6339882 5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole CAS No. 1221342-75-1](/img/structure/B6339882.png)
5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole, also known as CMMPI, is a synthetic organic compound that is widely used in scientific research due to its unique properties. CMMPI is an imidazole-based compound with a chloromethyl group attached to the 2-methanesulfonyl group. The compound has a variety of applications in scientific research, including synthesis methods, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole is not fully understood. However, it is believed that the compound exerts its effects by forming a complex with metal ions, such as iron, copper, and zinc. This complex is thought to bind to proteins, DNA, and other cellular components, which can lead to changes in the cell’s physiology.
Biochemical and Physiological Effects
5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole has been studied for its biochemical and physiological effects. The compound has been shown to inhibit the enzymes cyclooxygenase-2 and 5-lipoxygenase, which are involved in inflammation and pain. In addition, 5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in DNA synthesis. The compound has also been shown to inhibit the enzyme thymidylate synthase, which is involved in DNA replication.
Advantages and Limitations for Lab Experiments
5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole has several advantages for use in lab experiments. The compound is relatively stable and can be stored for long periods of time without significant degradation. In addition, the compound is soluble in water and organic solvents, making it easy to work with in the laboratory. The compound also has a low toxicity, making it safe to use in experiments.
However, there are some limitations to using 5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole in lab experiments. The compound is not very soluble in some organic solvents, such as ether and chloroform. In addition, the compound is not very stable in the presence of strong acids or bases. Finally, the compound can be toxic if ingested in large amounts.
Future Directions
There are several potential future directions for the use of 5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole in scientific research. The compound could be used to synthesize new compounds with improved properties, such as increased solubility or increased stability. In addition, the compound could be used to develop new drugs or drug delivery systems. Finally, the compound could be used to study the mechanism of action of various proteins, enzymes, and other cellular components.
Synthesis Methods
5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole can be synthesized through a two-step reaction process. The first step involves reacting a 1-chloro-3-methyl-2-methanesulfonyl-1H-imidazole with 1-chloro-2-methyl-3-methanesulfonyl-1H-imidazole in an aqueous medium. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The second step involves reacting the resulting product with a propane-2-yloxypropyl chloride in an aqueous medium. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Scientific Research Applications
5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole is widely used in scientific research due to its unique properties. The compound has been used in the synthesis of various biologically active compounds, such as benzimidazole derivatives and pyrrolidine derivatives. 5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole has also been used as a building block in the synthesis of heterocyclic compounds, such as oxazinones, thiazoles, and thiadiazoles. In addition, the compound has been used in the synthesis of polymers, such as polyurethanes, polyamides, and polyesters.
properties
IUPAC Name |
5-(chloromethyl)-2-methylsulfonyl-1-(3-propan-2-yloxypropyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-9(2)17-6-4-5-14-10(7-12)8-13-11(14)18(3,15)16/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOHTMXCXHUOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=CN=C1S(=O)(=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

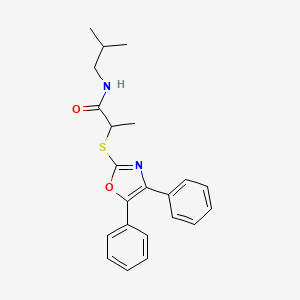
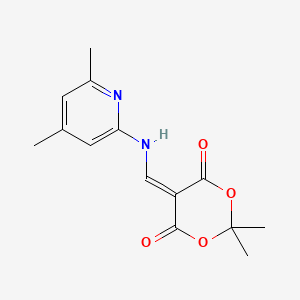
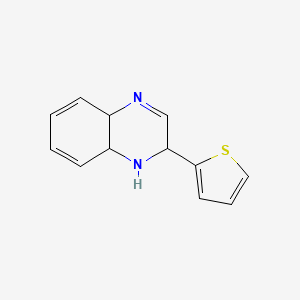
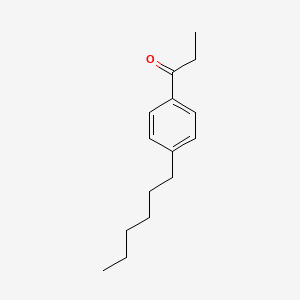
![t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B6339842.png)
